Bafilomycina1

Description

The exact mass of the compound Bafilomycina1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bafilomycina1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bafilomycina1 including the price, delivery time, and more detailed information at info@benchchem.com.

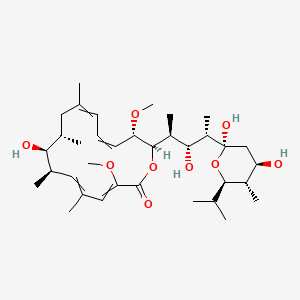

Structure

3D Structure

Properties

Molecular Formula |

C35H58O9 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

(7R,8S,9S,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1 |

InChI Key |

XDHNQDDQEHDUTM-ZGOPVUMHSA-N |

Isomeric SMILES |

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Pictograms |

Irritant |

Synonyms |

bafilomycin A1 |

Origin of Product |

United States |

Foundational & Exploratory

Bafilomycin A1: A Comprehensive Technical Guide to its Mechanism of Action on V-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafilomycin A1 is a potent and highly specific macrolide antibiotic that acts as a non-competitive inhibitor of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth exploration of the molecular mechanism of Bafilomycin A1's action on V-ATPase, its downstream cellular consequences, and detailed protocols for its application in research. By binding to the c-subunit of the V-ATPase's V-domain, Bafilomycin A1 allosterically inhibits proton translocation, leading to the alkalinization of intracellular compartments. This disruption of proton gradients has profound effects on numerous cellular processes, including autophagy, endosomal trafficking, and signaling pathways critical in physiology and disease, such as mTOR and Notch. This guide serves as a comprehensive resource for professionals leveraging Bafilomycin A1 as a tool in basic research and drug development.

The V-ATPase: A Key Player in Cellular Homeostasis

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[1] This acidification is crucial for a multitude of cellular functions, such as protein degradation, receptor recycling, and neurotransmitter uptake.[1] The V-ATPase is a large, multi-subunit complex composed of two main domains: the peripheral V1 domain responsible for ATP hydrolysis and the integral membrane V-domain that forms the proton-translocating pore.[2]

Bafilomycin A1's Core Mechanism of Action: Inhibition of V-ATPase

Bafilomycin A1 exerts its inhibitory effect by directly targeting the V-domain of the V-ATPase.[2] Cryo-electron microscopy studies have revealed that Bafilomycin A1 binds to a pocket formed by the c-subunits of the V-domain's c-ring.[3][4] This binding is non-covalent but exhibits high affinity, with a low dissociation constant.[5]

The binding of Bafilomycin A1 induces a conformational change in the c-ring, which disrupts the interaction between the c-ring and subunit a, a key component of the proton channel.[3][6] This disruption ultimately prevents the rotation of the c-ring, a critical step for proton translocation across the membrane.[3][4] Consequently, the pumping of protons into the lumen of organelles is halted, leading to an increase in their internal pH.[7]

Mandatory Visualization 1: Mechanism of Bafilomycin A1 Inhibition

Caption: Bafilomycin A1 binds to the c-subunit of the V-ATPase Vo domain, inhibiting proton translocation.

Quantitative Data on Bafilomycin A1 Inhibition

The inhibitory potency of Bafilomycin A1 on V-ATPase activity is well-documented across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy at nanomolar concentrations.

| Parameter | Organism/Cell Type | Value | Reference |

| IC50 (V-ATPase Activity) | Bovine Chromaffin Granules | 0.6 - 1.5 nM | [8] |

| Plant, Fungal, Animal Origin | 4 - 400 nM | [9] | |

| Outer Mantle Epithelium | 0.17 µM | [10] | |

| IC50 (Acid Influx) | Not Specified | 0.4 nM | [10] |

| Complete H+ Transport Block | In vitro | 10 nM | [9][11] |

| Ki (Na+ uptake inhibition) | Young Tilapia | 0.16 µM | [10] |

| Effect on Vacuolization (50%) | HeLa cells | 4 nM | [9] |

| Complete Vacuolization Inhibition | HeLa cells | 12.5 nM | [9] |

| Cytosolic Acidification | Sheep Macrophages | ~0.2 pH units | [12] |

Downstream Cellular Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by Bafilomycin A1 triggers a cascade of downstream cellular events, primarily due to the disruption of pH homeostasis in various organelles.

Inhibition of Autophagy

Bafilomycin A1 is a widely used tool to study autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs. This degradation is dependent on the acidic environment of the lysosome.[5]

Bafilomycin A1 blocks autophagic flux at a late stage by preventing the acidification of lysosomes.[13] This inhibits the activity of lysosomal hydrolases and prevents the degradation of autophagic substrates.[13] Additionally, some studies suggest that Bafilomycin A1 can also inhibit the fusion of autophagosomes with lysosomes, although this may be a secondary effect of lysosomal alkalinization.[14] Recent evidence also points to an independent inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which further disrupts autophagosome-lysosome fusion.[2]

Mandatory Visualization 2: Bafilomycin A1's Impact on Autophagy

Caption: Bafilomycin A1 inhibits autophagy by blocking V-ATPase-mediated lysosomal acidification.

Modulation of Signaling Pathways

V-ATPase activity is intricately linked to several key signaling pathways. By disrupting endosomal and lysosomal function, Bafilomycin A1 can significantly impact these pathways.

-

mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. V-ATPase plays a role in the activation of mTORC1 on the lysosomal surface. Bafilomycin A1 treatment has been shown to up-regulate mTOR signaling, leading to increased phosphorylation of its downstream effectors p70S6K and 4EBP1.[15] This activation may be a mechanism by which Bafilomycin A1 inhibits autophagy.[15]

-

Notch Signaling: The Notch signaling pathway is crucial for cell fate decisions during development and in adult tissues. V-ATPase-mediated acidification of endosomes is required for the proper processing and activation of the Notch receptor.[16] Inhibition of V-ATPase by Bafilomycin A1 disrupts endolysosomal acidification, leading to a reduction in Notch signaling activity.[13]

Mandatory Visualization 3: Bafilomycin A1's Effect on mTOR and Notch Signaling

Caption: Bafilomycin A1 modulates mTOR and Notch signaling pathways via V-ATPase inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of Bafilomycin A1 on V-ATPase.

V-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Isolated V-ATPase or membrane fractions enriched with V-ATPase

-

Bafilomycin A1 stock solution (in DMSO)

-

ATPase assay buffer: 50 mM HEPES (pH 7.4), 6 mM MgSO4, 200 mM Na2SO3 (V-ATPase activator), 0.5 mM sodium orthovanadate (P-type ATPase inhibitor), 0.5 mM sodium azide (F-type ATPase inhibitor)[16]

-

3 mM ATP solution

-

3% Trichloroacetic acid (TCA)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare the ATPase assay buffer.

-

In separate microcentrifuge tubes, add the isolated V-ATPase or membrane fraction.

-

To the experimental tubes, add the desired concentrations of Bafilomycin A1. For control tubes, add an equivalent volume of DMSO.

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 3 mM ATP to each tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 3% TCA.[16]

-

Centrifuge the tubes to pellet any precipitated protein.

-

Transfer the supernatant to a new microplate.

-

Add the phosphate detection reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate. V-ATPase activity is determined as the difference in Pi release between samples with and without Bafilomycin A1.

Proton Pumping Assay

This assay measures the ability of V-ATPase to translocate protons into vesicles, which can be monitored by the quenching of a pH-sensitive fluorescent dye like acridine orange.

Materials:

-

Vesicles containing V-ATPase (e.g., proteoliposomes or isolated organelles)

-

Bafilomycin A1 stock solution (in DMSO)

-

Proton pumping assay buffer: 10 mM Tricine (pH 7.0), 150 mM KCl, 3 mM MgCl2[9]

-

Acridine orange solution (e.g., 6.7 µM)[9]

-

ATP solution (e.g., 1.3 mM)[9]

-

Valinomycin (a K+ ionophore)

-

Fluorometer

Procedure:

-

Resuspend the V-ATPase-containing vesicles in the proton pumping assay buffer.

-

Add acridine orange to the vesicle suspension and allow it to equilibrate.

-

Add Bafilomycin A1 (or DMSO for control) to the suspension and incubate for a few minutes.

-

Place the cuvette in the fluorometer and start recording the fluorescence (excitation ~492 nm, emission ~540 nm).

-

Initiate proton pumping by adding ATP and valinomycin to the cuvette.[9]

-

Monitor the decrease in fluorescence over time, which corresponds to the quenching of acridine orange as it accumulates in the acidic vesicle interior.

-

The rate of proton pumping can be calculated from the initial slope of the fluorescence quenching. The inhibitory effect of Bafilomycin A1 is determined by comparing the rates in its presence and absence.

Measurement of Intracellular pH

This protocol describes how to measure changes in the pH of intracellular compartments, such as lysosomes, using a ratiometric fluorescent dye.

Materials:

-

Cultured cells

-

Bafilomycin A1

-

Ratiometric pH-sensitive dye (e.g., LysoSensor™ Yellow/Blue DND-160)[17]

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or black-walled microplates).

-

Treat the cells with the desired concentration of Bafilomycin A1 for the appropriate duration. Include a vehicle-treated control group.

-

Load the cells with the ratiometric pH-sensitive dye according to the manufacturer's protocol.

-

Acquire fluorescence images or readings at the two different emission wavelengths of the dye.

-

Calculate the ratio of the fluorescence intensities.

-

To obtain absolute pH values, a calibration curve can be generated by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.[17]

-

Compare the fluorescence ratio (and thus the pH) of Bafilomycin A1-treated cells to the control cells.

Experimental Workflow for Investigating V-ATPase Inhibition

A typical workflow to characterize the effects of Bafilomycin A1 on a cellular process involves a series of experiments to confirm V-ATPase inhibition and then to investigate the downstream consequences.

Mandatory Visualization 4: Experimental Workflow

Caption: A logical workflow for studying the effects of Bafilomycin A1 on cellular processes.

Conclusion

Bafilomycin A1 remains an indispensable tool for researchers studying the multifaceted roles of V-ATPase in cellular physiology and pathology. Its highly specific and potent inhibitory action on proton translocation provides a powerful means to dissect processes reliant on organellar acidification. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, downstream cellular effects on key pathways like autophagy, mTOR, and Notch, and comprehensive experimental protocols. A thorough understanding of these aspects is crucial for the effective design and interpretation of experiments utilizing Bafilomycin A1, ultimately advancing our knowledge of V-ATPase function in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and cryoelectron microscopy structure determination of human V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. haematologica.org [haematologica.org]

- 8. benchchem.com [benchchem.com]

- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protein-g-beads.com [protein-g-beads.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. researchgate.net [researchgate.net]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

Bafilomycin A1: A Comprehensive Technical Guide on its Origin, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin A1 is a potent and specific macrolide antibiotic derived from various species of Streptomyces. It is a valuable tool in cell biology research and a compound of interest in drug development due to its profound effects on fundamental cellular processes. This technical guide provides an in-depth exploration of the origin, chemical structure, and multifaceted mechanism of action of Bafilomycin A1. It details its inhibitory effects on vacuolar H+-ATPase (V-ATPase), the consequential disruption of autophagy, and induction of apoptosis. This document synthesizes quantitative data on its biological activity, provides detailed experimental protocols for its application, and visualizes its impact on cellular signaling pathways.

Origin and Biosynthesis

Chemical Structure and Properties

Bafilomycin A1 belongs to the family of plecomacrolide antibiotics, characterized by a large macrolactone ring.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₅₈O₉ | [7][8] |

| Molecular Weight | 622.84 g/mol | |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | [1] |

| CAS Number | 88899-55-2 | |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in DMSO (>10 mM), ethanol, and other organic solvents. | [10] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Bafilomycin A1 is the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and vacuoles.[1][11] Bafilomycin A1 is a highly potent and specific inhibitor of V-ATPase. It binds to the c-subunit of the V0 domain of the V-ATPase complex, which forms the proton-translocating pore.[7][12] This binding event physically obstructs the rotation of the c-ring, thereby preventing the translocation of protons across the membrane.[12][13] The consequence of V-ATPase inhibition is the alkalinization of intra-organellar compartments, which has profound downstream effects on cellular function.

Signaling Pathway of V-ATPase Inhibition

Impact on Cellular Processes

Inhibition of Autophagy

Autophagy is a catabolic process involving the degradation of cellular components within lysosomes. This process is critically dependent on the acidic environment of the lysosome to activate degradative hydrolases. By neutralizing the lysosomal pH, Bafilomycin A1 effectively blocks the final stage of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo.[1] This leads to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[14]

Some studies suggest that at low concentrations, Bafilomycin A1 can also impact the early stages of autophagy by activating mTOR signaling.[7] This dual effect on both early and late stages of autophagy makes it a powerful tool for studying this pathway.

Signaling Pathway of Autophagy Inhibition

Induction of Apoptosis

In many cancer cell lines, the inhibition of autophagy by Bafilomycin A1 leads to the induction of apoptosis.[7] The mechanism is multifactorial and can involve the accumulation of toxic cellular components that would normally be cleared by autophagy, as well as the induction of cellular stress.[1] At low concentrations in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, Bafilomycin A1 has been shown to induce caspase-independent apoptosis through the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[7] It can also promote the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptosis.[7][9]

Quantitative Data on Biological Activity

The inhibitory potency of Bafilomycin A1 varies depending on the source of the V-ATPase and the cell type. The following table summarizes key quantitative data.

| Target/Process | Cell Line / System | IC₅₀ / Effective Concentration | Reference(s) |

| V-ATPase Inhibition | Bovine chromaffin granules | 0.6 - 1.5 nM | |

| V-ATPase Inhibition | Neurospora crassa (fungus) | 400 nmol/mg protein | [15] |

| V-ATPase Inhibition | Zea mays (plant) | 4 nmol/mg protein | [15] |

| V-ATPase Inhibition | Bovine adrenal medulla | 50 nmol/mg protein | [15] |

| Acid Influx Inhibition | - | 0.4 nM | [16] |

| Inhibition of HeLa cell vacuolization | HeLa cells | 4 nM (ID₅₀) | [16] |

| Inhibition of Cell Growth | Various cell lines | 10 - 50 nM | [15] |

| Inhibition of Autophagy and Apoptosis Induction | Pediatric B-ALL cells | 1 nM | [7] |

Experimental Protocols

Bafilomycin A1 is a critical tool for studying autophagy and lysosomal function. Below are detailed protocols for key experiments.

Autophagic Flux Assay by LC3-II Western Blotting

This protocol is used to measure the degradation of LC3-II, a marker for autophagosomes, to assess autophagic flux.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with the desired experimental compounds.

-

For the last 2-4 hours of the treatment period, add Bafilomycin A1 to a final concentration of 100-200 nM to one set of wells.[17] This will inhibit the degradation of LC3-II in the lysosome.

-

Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[18]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (typically 20-30 µg) on a 15% polyacrylamide gel.[17]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.[19]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

Perform immunoblotting for a loading control such as β-actin or GAPDH.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

Quantify the band intensities for LC3-I and LC3-II.

-

The accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence is indicative of autophagic flux. An increase in the LC3-II/LC3-I or LC3-II/loading control ratio in the Bafilomycin A1-treated samples compared to the untreated samples indicates active autophagic flux.[18]

-

Measurement of Lysosomal pH using Acridine Orange

Acridine Orange (AO) is a fluorescent dye that accumulates in acidic compartments, where it forms aggregates that fluoresce red. In less acidic environments, it remains as a monomer and fluoresces green. This ratiometric property can be used to assess changes in lysosomal pH.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Plate cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or a plate reader.

-

-

Treatment:

-

Treat cells with the experimental compound for the desired duration.

-

Include a positive control for lysosomal alkalinization by treating a set of cells with Bafilomycin A1 (e.g., 100 nM).

-

-

Acridine Orange Staining:

-

Washing:

-

Wash the cells twice with complete phenol-free medium for 5 minutes each time to remove excess dye.[20]

-

-

Fluorescence Analysis:

-

Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets. Acidic lysosomes will appear as red puncta, while the cytoplasm and nucleus will have green fluorescence.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader. Excite at approximately 485-488 nm and measure the emission at around 535 nm (green) and 650 nm (red).[20]

-

-

Data Analysis:

-

For quantitative analysis, calculate the ratio of the red fluorescence intensity to the green fluorescence intensity.

-

A decrease in the red/green fluorescence ratio indicates an increase in lysosomal pH (alkalinization).

-

Conclusion

Bafilomycin A1 is an indispensable tool in cellular and molecular biology, providing a means to dissect the intricate processes of organellar acidification, autophagy, and apoptosis. Its well-defined mechanism of action as a specific V-ATPase inhibitor allows for precise manipulation of these pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Bafilomycin A1's origin, structure, and biological activities, along with practical protocols for its application in the laboratory. As research into lysosomal storage disorders, neurodegenerative diseases, and cancer continues, the utility of Bafilomycin A1 as a research probe and a potential therapeutic scaffold remains significant.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Bafilomycin High-Producers by Manipulating Regulatory and Biosynthetic Genes in the Marine Bacterium Streptomyces lohii [mdpi.com]

- 5. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actamicro.ijournals.cn [actamicro.ijournals.cn]

- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. apexbt.com [apexbt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. proteolysis.jp [proteolysis.jp]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Bafilomycin A1: An In-depth Technical Guide to a Specific Vacuolar H+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1 is a macrolide antibiotic produced by various Streptomyces species.[1][2] It belongs to a family of compounds characterized by a 16-membered lactone ring scaffold.[1] While exhibiting a wide range of biological activities including anti-fungal, anti-tumor, and immunosuppressant effects, Bafilomycin A1 is most renowned in the scientific community as a highly potent, specific, and reversible inhibitor of vacuolar H+-ATPases (V-ATPases).[1][3][4] This specificity has established it as an indispensable pharmacological tool for studying a multitude of cellular processes that depend on organellar acidification, most notably autophagy, endosomal trafficking, and lysosomal degradation.[2][5] Its ability to modulate these fundamental pathways also positions it as a compound of interest in various therapeutic areas, including cancer and neurodegenerative diseases.[3][5] This guide provides a comprehensive technical overview of Bafilomycin A1, focusing on its mechanism of action, biological effects, and application in experimental research.

Chemical and Physical Properties

The fundamental properties of Bafilomycin A1 are critical for its appropriate use in experimental settings. Proper storage and handling are essential to maintain its stability and activity.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₅₈O₉ | [1][2][6] |

| Molecular Weight | 622.83 g/mol | [1][2][5] |

| CAS Number | 88899-55-2 | [1][2] |

| Appearance | Colorless translucent film or yellow powder | [1][2] |

| Purity | ≥90% (HPLC) | [2] |

| Solubility | Soluble in DMSO (>10 mM) and ethanol | [2][4][7] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][7] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Bafilomycin A1 is the Vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme complex responsible for pumping protons across membranes.[3][8]

The V-ATPase Complex

V-ATPases are essential for the function of all eukaryotic cells.[3] They are composed of two main domains:

-

V1 Domain: A peripheral, cytosolic complex that contains the ATP-binding and hydrolysis sites.[3]

-

V0 Domain: An integral membrane complex that forms the proton channel.[3]

The energy released from ATP hydrolysis in the V1 domain drives the rotation of a central stalk and the c-ring within the V0 domain, actively translocating protons across the membrane.[3][9] This action establishes and maintains the acidic pH of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles.[2][3]

Bafilomycin A1 Interaction

Bafilomycin A1 exerts its inhibitory effect by specifically binding to the V0 domain of the V-ATPase.[10] Cryo-electron microscopy studies have revealed that Bafilomycin A1 molecules bind to the c-ring of the V0 domain.[9][11] One molecule of Bafilomycin A1 engages with two c subunits, disrupting the interaction between the c-ring and subunit a, which is crucial for proton translocation.[9][11] This binding physically obstructs the proton channel, preventing the passage of H+ ions into the organelle lumen.[5][10] The result is a rapid increase in the intra-organellar pH, neutralizing the acidic environment.[2][5] For instance, in A431 cells, treatment with 1 µM Bafilomycin A1 increased the intralysosomal pH from approximately 5.1-5.5 to about 6.3.[12][13]

Key Biological Effects

By neutralizing acidic intracellular compartments, Bafilomycin A1 profoundly impacts several cellular pathways.

Inhibition of Autophagy

Bafilomycin A1 is a cornerstone tool for studying autophagy, the cellular process for degrading and recycling damaged organelles and long-lived proteins.[1][2] It inhibits the late stages of the autophagic pathway, a process known as autophagic flux.[2] This inhibition occurs through at least two distinct mechanisms:

-

Inhibition of Lysosomal Degradation: The primary mechanism is the prevention of lysosomal acidification.[1][3] Lysosomal hydrolases, such as cathepsins, are pH-dependent and require an acidic environment to become active. By raising the lysosomal pH, Bafilomycin A1 inactivates these enzymes, leading to the accumulation of undegraded cargo within autolysosomes.[3][5]

-

Blockade of Autophagosome-Lysosome Fusion: Several studies report that Bafilomycin A1 can also inhibit the physical fusion of autophagosomes with lysosomes.[1][2][14] More recent evidence suggests this may be an effect independent of V-ATPase inhibition, potentially through the moderate inhibition of other ATPases like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[10][15] This dual inhibition results in a robust blockage of autophagic flux.[10]

Induction of Apoptosis

Bafilomycin A1 can induce programmed cell death, or apoptosis, in various cell types, particularly cancer cells.[1][3] The mechanisms are multifactorial and can be both caspase-dependent and independent.[1]

-

Intracellular Acidosis: Inhibition of the V-ATPase proton pump can lead to an accumulation of H+ ions in the cytoplasm, causing intracellular acidosis which can trigger cell death pathways.[2][16][17]

-

Mitochondrial Pathway: Bafilomycin A1 can target mitochondria, leading to the release of pro-apoptotic factors.[16] In some leukemia cells, it induces caspase-independent apoptosis via the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[17][18][19]

-

Other Stress Responses: The compound can also increase levels of reactive oxygen species (ROS) and stabilize hypoxia-inducible factor 1-alpha (HIF-1α), contributing to a cellular stress response that culminates in apoptosis.[1][20]

Disruption of the Endosomal-Lysosomal System

The acidification of endosomes and lysosomes is critical for numerous processes beyond autophagy.[3] Bafilomycin A1's inhibition of V-ATPase disrupts these functions:

-

Protein Degradation: As with autophagy, the degradation of proteins internalized via endocytosis is blocked. For example, the degradation of internalized epidermal growth factor (EGF) is completely halted in the presence of Bafilomycin A1, even though its transport to the lysosome is unaffected.[12][13]

-

Receptor Recycling and Trafficking: The low pH of endosomes facilitates the dissociation of ligands from their receptors, a key step in receptor recycling and signaling, such as in the Notch pathway.[3] Bafilomycin A1 can alter these trafficking events.[3][5]

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. apexbt.com [apexbt.com]

- 5. google.com [google.com]

- 6. Bafilomycin A1 | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1 | V-ATPase inhibitor | TargetMol [targetmol.com]

- 8. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 18. ashpublications.org [ashpublications.org]

- 19. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bafilomycin A1 activates HIF-dependent signalling in human colon cancer cells via mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Effects of Bafilomycin A1 at Nanomolar Concentrations

Abstract: Bafilomycin A1 is a macrolide antibiotic renowned for its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase). While widely utilized at high concentrations (0.1-1 µM) as a tool to block the final stage of autophagy, its effects at nanomolar concentrations are more complex and multifaceted. This technical guide provides an in-depth exploration of the cellular consequences of Bafilomycin A1 treatment in the low nanomolar range, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data on its potency, details key experimental protocols, and visualizes the intricate signaling pathways it modulates, revealing it as a pleiotropic agent that impacts autophagy, apoptosis, cell cycle, and mitochondrial function.

Core Mechanism of Action

At its core, Bafilomycin A1 is a highly specific inhibitor of V-ATPase, a proton pump essential for acidifying intracellular organelles.[1][2][3]

-

V-ATPase Inhibition: Bafilomycin A1 binds to the c-subunit of the V-ATPase's membrane-embedded V0 domain, disrupting the enzyme's rotational mechanism and preventing proton translocation.[3] This inhibition is potent, with an IC50 for V-ATPase activity measured at approximately 0.44 nM.[1]

-

Lysosomal Alkalinization: The primary consequence of V-ATPase inhibition is the failure to acidify lysosomes and other vesicular compartments.[4][5][6] Even at a concentration of 1 nM, Bafilomycin A1 can induce the alkalinization of intracellular acidic vesicles.[4] This neutralizes the pH-dependent environment required for the activity of lysosomal hydrolases.

-

Secondary Mechanisms: Beyond its canonical role, Bafilomycin A1 has been shown to exhibit other activities at nanomolar concentrations that contribute to its cellular effects:

-

Potassium Ionophore: It can function as a K+-specific ionophore, transporting potassium ions into mitochondria. This disrupts the mitochondrial membrane potential, causes swelling, and impairs oxidative phosphorylation.[7]

-

SERCA Inhibition: Some evidence suggests Bafilomycin A1 can independently inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[8] This disrupts calcium homeostasis and can impair the fusion of autophagosomes with lysosomes, a mechanism distinct from V-ATPase inhibition.[8]

-

Complex Effects on Autophagy

Bafilomycin A1 is a cornerstone tool for studying autophagy, primarily by inhibiting the degradation phase of the process, which allows for the measurement of "autophagic flux."[9][10][11] However, at low nanomolar concentrations, it can paradoxically inhibit both early and late stages of autophagy.

-

Late-Stage Inhibition: By neutralizing lysosomal pH and impairing autophagosome-lysosome fusion, Bafilomycin A1 prevents the degradation of autophagosomes.[2][4][8] This leads to the accumulation of autophagosomes and the autophagosomal marker protein LC3-II, which is the principle behind its use in autophagic flux assays.[9][12][13]

-

Early-Stage Inhibition: In certain cell types, such as pediatric B-cell acute lymphoblastic leukemia (B-ALL), 1 nM Bafilomycin A1 has been shown to inhibit the initiation of autophagy.[4][14] This is achieved through:

-

Activation of mTOR Signaling: It up-regulates the mTOR signaling pathway, leading to increased phosphorylation of mTOR and its downstream effectors p70S6K and 4EBP1.[4] Active mTOR is a primary suppressor of autophagy initiation.[9]

-

Disruption of the Beclin 1 Complex: It inhibits the formation of the Beclin 1-Vps34 complex, a critical step for the nucleation of the autophagosome.[4][14]

-

Induction of Apoptosis and Cell Cycle Arrest

At nanomolar concentrations, Bafilomycin A1 is not merely cytostatic but can actively induce programmed cell death and halt cell proliferation.

-

Apoptosis Induction: Bafilomycin A1 is a known inducer of apoptosis.[1][15] This can occur through two distinct pathways:

-

Caspase-Dependent Apoptosis: In cell lines like diffuse large B-cell lymphoma (DLBCL), 5 nM Bafilomycin A1 induces apoptosis characterized by the cleavage of caspase-3 and PARP.[15][16]

-

Caspase-Independent Apoptosis: In other contexts, it triggers apoptosis by targeting mitochondria, leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a hallmark of caspase-independent cell death.[14][17][18]

-

-

Cell Cycle Arrest: The compound effectively inhibits cell growth by inducing cell cycle arrest, typically in the G0/G1 phase.[4][15][16][19] This effect is associated with the downregulation of key positive cell cycle regulators, such as Cyclin D1 and Cyclin E2.[15][16][19]

Data Presentation: Quantitative Effects of Bafilomycin A1

The following tables summarize the quantitative data regarding the potency and cellular effects of Bafilomycin A1 at nanomolar concentrations as reported in the literature.

Table 1: Potency of Bafilomycin A1 on Molecular and Cellular Processes

| Parameter | IC50 / Effective Concentration | System / Cell Type | Reference |

|---|---|---|---|

| V-ATPase Inhibition | 0.44 nM | Cell-free assay | [1] |

| Acid Influx Inhibition | 0.4 nM | in vitro | [1] |

| Acidification Current Inhibition | 0.47 nM | Turtle Bladder | [20][21] |

| HeLa Cell Vacuolization | 4 nM (ID50) | HeLa Cells | [1] |

| Cell Growth Inhibition | 10 - 50 nM | Various (Fibroblasts, PC12, HeLa) |[18][22] |

Table 2: Cellular Responses to Nanomolar Bafilomycin A1 in Different Cancer Cell Lines

| Cell Line Type | Concentration | Duration | Key Effects Observed | Reference |

|---|---|---|---|---|

| Pediatric B-ALL | 1 nM | 72 h | Inhibition of proliferation, G0/G1 arrest, autophagy inhibition (early & late), AIF-mediated apoptosis. | [4][17] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 5 nM | 24 - 96 h | Inhibition of cell growth, G0/G1 arrest, caspase-dependent apoptosis. | [15][16] |

| Hepatocellular Carcinoma (HCC) | 5 nM | 24 - 72 h | G1 cell cycle arrest, Cyclin D1 turnover, caspase-independent cell death. | [19] |

| Rhabdomyosarcoma | 1 nM | 72 h | Autophagy inhibition, suppression of mitochondrial fission proteins. |[23] |

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. The following are standard protocols for assessing the cellular effects of Bafilomycin A1.

Protocol 1: Autophagic Flux Assay by LC3-II Western Blot

This assay measures the rate of autophagosome degradation by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[9][10]

-

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. For the final 2-6 hours of your experiment, treat one set of cells with your experimental condition alone and a parallel set with the experimental condition plus 50-100 nM Bafilomycin A1. Include a vehicle control and a Bafilomycin A1-only control.[24][25]

-

Protein Extraction: Place culture plates on ice, wash cells twice with ice-cold PBS, and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[26][27]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

-

Data Analysis: Visualize bands using an ECL substrate. Quantify the band intensity for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in the LC3-II signal between samples with and without Bafilomycin A1. A significant accumulation of LC3-II in the presence of Bafilomycin A1 indicates an active autophagic flux.[27]

Protocol 2: Cell Viability MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.[27]

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment. Allow them to adhere for 24 hours.

-

Treatment: Treat cells with a serial dilution of Bafilomycin A1 (e.g., 0.5 nM to 100 nM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[28]

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of Bafilomycin A1 (e.g., 5 nM) or vehicle control for a specified time (e.g., 24 hours).[16]

-

Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 4: Measurement of Lysosomal pH with LysoSensor Dye

This method uses a fluorescent dye to measure changes in the pH of acidic organelles.

-

Cell Treatment: Culture and treat cells with Bafilomycin A1 (e.g., 1 nM for 72h) or a vehicle control.[29]

-

Dye Incubation: Wash the cells and incubate them with 1 µM LysoSensor Green DND-189 in pre-warmed culture medium for 30 minutes at 37°C.[29]

-

Analysis: Harvest the cells, resuspend them in PBS, and immediately analyze them by flow cytometry. A decrease in the fluorescence intensity of LysoSensor Green indicates an increase in lysosomal pH (alkalinization).[29]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the complex interactions and experimental procedures described.

Caption: Signaling pathways affected by nanomolar Bafilomycin A1.

Caption: Workflow for measuring autophagic flux via LC3-II Western Blot.

Caption: Logical relationships from primary target to downstream effects.

Conclusion

Bafilomycin A1, when used at nanomolar concentrations, transcends its role as a simple late-stage autophagy inhibitor. It is a potent, multi-target agent whose effects are highly context and cell-type dependent. At this concentration range, it not only blocks lysosomal degradation but can also suppress autophagy initiation via mTOR activation, induce both caspase-dependent and -independent apoptosis, and cause cell cycle arrest. Furthermore, its ionophoretic activity on mitochondria adds another layer of complexity. For researchers, scientists, and drug developers, it is imperative to consider these pleiotropic effects. While Bafilomycin A1 remains an invaluable tool for probing cellular processes, a comprehensive understanding of its intricate mechanisms is essential for the accurate interpretation of experimental results and for evaluating its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. preprints.org [preprints.org]

- 17. ashpublications.org [ashpublications.org]

- 18. interchim.fr [interchim.fr]

- 19. researchgate.net [researchgate.net]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Bafilomycin A1 at nanomolar concentrations saturably inhibits a portion of turtle bladder acidification current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of cell growth by bafilomycin A1, a selective inhibitor of vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacological Inhibition of Lysosomal Activity as a Method For Monitoring Thyroid Hormone-induced Autophagic Flux in Mammalian Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. file.medchemexpress.com [file.medchemexpress.com]

- 29. haematologica.org [haematologica.org]

The Biological Activity of Bafilomycin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has become an indispensable tool in cell biology research.[1][2] It is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles, including lysosomes and endosomes.[3][4][5] This inhibitory activity underlies its profound effects on fundamental cellular processes such as autophagy and apoptosis, making it a subject of intense study for its potential therapeutic applications, particularly in cancer.[5][6][7] This technical guide provides a comprehensive overview of the biological activity of Bafilomycin A1, including its mechanism of action, effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Bafilomycin A1 is the vacuolar-type H+-ATPase (V-ATPase).[3][6] V-ATPases are ATP-dependent proton pumps located in the membranes of various organelles, where they actively transport protons from the cytoplasm into the organelle lumen.[4] This process is crucial for maintaining the low pH required for the optimal function of lysosomal enzymes and for various other cellular processes like endocytosis and membrane trafficking.[1][3][4]

Bafilomycin A1 specifically binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore.[8][9] This binding event physically obstructs the proton channel, thereby preventing the translocation of H+ ions across the membrane.[1][9] The consequence is a failure to acidify the lumen of organelles like lysosomes.[3][4] Recent studies have also suggested a secondary mechanism where Bafilomycin A1 may inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to disruptions in cellular calcium homeostasis, which can also impede autophagosome-lysosome fusion.[8][10][11]

Key Biological Effects

Inhibition of Autophagy

Bafilomycin A1 is widely utilized as a potent inhibitor of the late stages of autophagy.[3][6][12] Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the engulfed material is degraded by acidic lysosomal hydrolases.[12]

Bafilomycin A1 disrupts this process in two main ways:

-

Inhibition of Lysosomal Acidification: By blocking V-ATPase, Bafilomycin A1 prevents the acidification of lysosomes. The degradative enzymes within lysosomes are hydrolases that require a low pH to be active. In the absence of an acidic environment, these enzymes cannot break down the contents of the autophagosomes.[3][4][6]

-

Blockade of Autophagosome-Lysosome Fusion: Bafilomycin A1 has been reported to inhibit the physical fusion of autophagosomes with lysosomes.[3][6][8] This leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic flux.

This dual effect makes Bafilomycin A1 a valuable tool for studying autophagic flux – the complete process of autophagy from initiation to degradation. By comparing the accumulation of autophagosome markers like LC3-II in the presence and absence of Bafilomycin A1, researchers can accurately measure the rate of autophagy.[12][13]

Induction of Apoptosis

In addition to its role in autophagy inhibition, Bafilomycin A1 has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[6][14][15] The mechanisms underlying Bafilomycin A1-induced apoptosis can be both caspase-dependent and -independent and appear to be cell-type specific.[7][16][17]

Key apoptotic effects include:

-

Mitochondrial Disruption: Bafilomycin A1 can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[6]

-

Caspase-Independent Apoptosis: In some cell types, Bafilomycin A1 induces apoptosis through a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[16][17]

-

Crosstalk with Autophagy: The inhibition of autophagy by Bafilomycin A1 can itself trigger apoptosis. In cancer cells that rely on autophagy for survival under stress, blocking this pathway can lead to cell death.[14][15] It can also induce the binding of Beclin 1 to Bcl-2, which inhibits autophagy and promotes apoptosis.[7][17]

Effects on Signaling Pathways

Bafilomycin A1 can modulate several key signaling pathways:

-

mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and autophagy.[18] Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Bafilomycin A1, by blocking the final stages of autophagy, can lead to feedback effects on the mTOR pathway. Some studies have shown that Bafilomycin A1 treatment can lead to the activation of mTOR signaling, which further inhibits the initial stages of autophagy.[7][16][17] Conversely, the accumulation of amino acids within the lysosome due to blocked degradation can activate mTOR, creating a complex feedback loop.[19]

-

HIF-1α Signaling: Bafilomycin A1 has been shown to activate hypoxia-inducible factor-1α (HIF-1α) dependent signaling pathways, even under normoxic conditions. This is thought to occur through mitochondrial uncoupling, leading to localized hypoxia.[20]

-

p38 MAPK Pathway: Treatment with Bafilomycin A1 can induce the p38 MAPK pathway, which is involved in cellular responses to stress.[21]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of Bafilomycin A1.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (V-ATPase Inhibition) | Cell-free assay | 0.44 nM | [22] |

| IC50 (Acid Influx Inhibition) | Not specified | 0.4 nM | [22] |

| ID50 (Vacuolization Inhibition) | HeLa cells | 4 nM | [22] |

| IC50 (Cell Growth Inhibition) | Various cultured cells | 10 - 50 nM | [23] |

| Effective Concentration (Autophagy Inhibition) | Various cell lines | 100 nM - 1 µM | [7] |

| Effective Concentration (Apoptosis Induction) | Pediatric B-ALL cells | 1 nM | [7][24] |

| Effective Concentration (Apoptosis Induction) | MG63 osteosarcoma cells | 1 µmol/l | [14] |

Experimental Protocols

V-ATPase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for measuring V-ATPase activity in isolated membrane fractions.

Materials:

-

Membrane fraction containing V-ATPase

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.1 mM EGTA

-

ATP solution (100 mM)

-

Bafilomycin A1 stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green)

Procedure:

-

Prepare membrane fractions from cells or tissues of interest using standard subcellular fractionation techniques.

-

Incubate the membrane fraction (e.g., 0.4 µg) in the assay buffer.

-

Add varying concentrations of Bafilomycin A1 (e.g., 0.006 nM to 6 nM) or DMSO (vehicle control) to the reaction mixture and incubate for 5 minutes at room temperature.[25][26]

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

-

Calculate the V-ATPase activity as the amount of Pi released per unit time per unit protein, and determine the IC50 value of Bafilomycin A1.

Autophagic Flux Assay (LC3-II Western Blot)

This protocol measures the accumulation of LC3-II to assess autophagic flux.[12][13]

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Bafilomycin A1 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the experimental compound(s) for the desired duration. For the final 2-4 hours of treatment, add Bafilomycin A1 to a final concentration of 100-400 nM to a subset of the wells.[13] Include a vehicle control (DMSO) for all conditions.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II in the presence of Bafilomycin A1 compared to its absence indicates a functional autophagic flux.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to detect apoptosis.[2][7]

Materials:

-

Cultured cells

-

Bafilomycin A1 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and treat with Bafilomycin A1 at the desired concentration and for the desired time (e.g., 72 hours).[7]

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Caption: Mechanism of Bafilomycin A1 action.

Caption: Bafilomycin A1's impact on the autophagy pathway.

Caption: Apoptosis induction pathways by Bafilomycin A1.

Caption: Workflow for an autophagic flux assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. preprints.org [preprints.org]

- 3. invivogen.com [invivogen.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. adipogen.com [adipogen.com]

- 6. Bafilomycin - Wikipedia [en.wikipedia.org]

- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. evandrofanglab.com [evandrofanglab.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 18. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Bafilomycin A1 activates HIF-dependent signalling in human colon cancer cells via mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. selleckchem.com [selleckchem.com]

- 23. interchim.fr [interchim.fr]

- 24. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Bafilomycin A1: An In-Depth Technical Guide to its Impact on Autophagic Flux

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bafilomycin A1, a crucial tool for studying autophagy. It details the compound's mechanism of action, its profound impact on autophagic flux, and provides standardized protocols for its application in research settings.

Introduction to Bafilomycin A1 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including neurodegenerative disorders and cancer.[1] A key metric for assessing autophagic activity is "autophagic flux," which represents the entire process, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[2]

Bafilomycin A1, a macrolide antibiotic derived from Streptomyces species, is a highly specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase).[3][4] This enzyme is essential for acidifying intracellular compartments like lysosomes.[3] By inhibiting V-ATPase, Bafilomycin A1 effectively blocks the final, degradative stage of autophagy, making it an invaluable tool for researchers to study and quantify autophagic flux.[5]

Mechanism of Action

Bafilomycin A1's primary mechanism of action is the inhibition of V-ATPase. This multi-subunit proton pump is responsible for maintaining the low pH of the lysosomal lumen, a condition necessary for the activation of acidic hydrolases that degrade autophagic cargo.[4][6]

Bafilomycin A1 specifically binds to the V0c subunit of the V-ATPase complex, preventing the translocation of protons into the lysosome.[6] This leads to an increase in the lysosomal pH, thereby inhibiting the activity of degradative enzymes.[3] Consequently, the fusion of autophagosomes with lysosomes is blocked, leading to an accumulation of autophagosomes within the cell.[5][6]

Recent studies have suggested a dual-inhibitory role for Bafilomycin A1. Besides inhibiting V-ATPase-dependent acidification, it may also independently disrupt autophagosome-lysosome fusion by targeting the ER-calcium ATPase Ca-P60A/SERCA.[6][7][8] This dual impact solidifies its role as a potent late-stage autophagy inhibitor.

dot

Caption: Mechanism of Bafilomycin A1 action.

Impact on Autophagic Flux

By inhibiting the final stage of autophagy, Bafilomycin A1 causes the accumulation of autophagosomes that would otherwise be degraded. This accumulation is a direct indicator of the rate of autophagosome formation, or autophagic flux.[1] In the absence of an inhibitor, a static measurement of autophagosome numbers can be misleading, as it could reflect either an increase in formation or a decrease in degradation.[1] The use of Bafilomycin A1 allows researchers to distinguish between these two possibilities. An increase in the number of autophagosomes in the presence of Bafilomycin A1 compared to its absence indicates a functional and active autophagic flux.[1]

Quantitative Data Summary

The following tables summarize typical concentrations and treatment times for Bafilomycin A1 as reported in various studies. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

| Cell Type | Bafilomycin A1 Concentration | Treatment Duration | Observed Effect | Reference |

| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1 nM | 6 - 72 hours | Inhibition of autophagy, induction of apoptosis | [9][10] |

| HeLa Cells | 300 nM | 4 hours | Assessment of autophagic flux | [11] |

| Mouse Embryonic Fibroblasts (MEFs) | 125 nM | 2 hours | LC3 flux assay | [12] |

| Jurkat Cells | 10 nM | 2 hours | Autophagy flux measurement by flow cytometry | [13] |

| MG63 Osteosarcoma Cells | N/A | N/A | Inhibition of proliferation, induction of apoptosis | [14] |

Experimental Protocols

Western Blotting for LC3-II and p62

This protocol is a standard method for assessing autophagic flux by measuring the accumulation of LC3-II, a protein associated with the autophagosome membrane, and the degradation of p62/SQSTM1, an autophagy substrate.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Bafilomycin A1 stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with the experimental compound(s) with and without Bafilomycin A1 for the desired time. A typical Bafilomycin A1 concentration is 100-200 nM for 2-4 hours.[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities for LC3-II and p62, normalizing to a loading control. An increase in the LC3-II/GAPDH ratio and p62/GAPDH ratio in the presence of Bafilomycin A1 indicates active autophagic flux.

dot

Caption: Western Blotting Workflow for Autophagic Flux.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.

Materials:

-

Cells expressing GFP-LC3 or RFP-GFP-LC3

-

Glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Bafilomycin A1 stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells expressing a fluorescently tagged LC3 on glass-bottom dishes or coverslips.

-

Treatment: Treat cells as described in the Western blotting protocol.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mounting: Wash cells with PBS and mount with mounting medium containing DAPI to stain the nuclei.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of LC3 puncta per cell. An increase in the number of puncta in Bafilomycin A1-treated cells indicates active autophagic flux. For cells expressing RFP-GFP-LC3, autophagosomes will appear as yellow puncta (both RFP and GFP positive), while autolysosomes will be red (RFP positive only) due to quenching of the GFP signal in the acidic lysosomal environment. Bafilomycin A1 treatment will result in an accumulation of yellow puncta.[2]

Signaling Pathways

Bafilomycin A1's impact on autophagic flux is situated at the final step of a complex signaling cascade. The induction of autophagy is primarily regulated by the mTOR kinase, which, when active, suppresses autophagy.[1] Under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[1] The process continues with the recruitment of ATG proteins and the lipidation of LC3-I to LC3-II, which is incorporated into the autophagosome membrane.[1] Bafilomycin A1 does not directly interfere with these upstream signaling events but rather blocks the downstream degradation of the fully formed autophagosomes. Interestingly, some studies have shown that at low concentrations, Bafilomycin A1 can activate mTOR signaling, suggesting a more complex interplay between this inhibitor and the autophagy pathway.[9]

dot

Caption: Simplified Autophagy Signaling Pathway.

Conclusion

Bafilomycin A1 is an indispensable pharmacological tool for the study of autophagy. Its well-characterized mechanism of action as a V-ATPase inhibitor allows for the reliable assessment of autophagic flux. By understanding its impact on the autophagy pathway and employing standardized experimental protocols, researchers can gain valuable insights into the role of autophagy in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. invivogen.com [invivogen.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Bafilomycin - Wikipedia [en.wikipedia.org]

- 6. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteolysis.jp [proteolysis.jp]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bafilomycin A1 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus, is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1] While extensively utilized as a tool to study autophagy by blocking the fusion of autophagosomes with lysosomes, a growing body of evidence has illuminated its significant role in the induction of apoptosis across a variety of cancer cell lines.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which Bafilomycin A1 elicits programmed cell death. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the core signaling cascades to serve as a comprehensive resource for researchers in oncology and cell biology.

Core Mechanism of Action: V-ATPase Inhibition and Beyond

Bafilomycin A1's primary molecular target is the V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[1][4] By binding to the c subunit of the V0 domain of the V-ATPase, Bafilomycin A1 prevents the translocation of protons, leading to a disruption of the organellar pH gradient.[1][5] This inhibition is the cornerstone of its biological activities, including the induction of apoptosis, which is mediated through several interconnected mechanisms.

The pro-apoptotic effects of Bafilomycin A1 are often linked to its potent inhibition of the late stages of autophagy.[2] Autophagy is a cellular recycling process that can promote cell survival under stress. By preventing the fusion of autophagosomes with lysosomes, Bafilomycin A1 leads to the accumulation of autophagosomes, a cellular state that can trigger apoptosis.[2][6] However, its apoptotic induction is multifaceted, also involving direct effects on mitochondria, activation of specific signaling pathways, and modulation of key apoptotic regulatory proteins.[4][7]

Quantitative Data: Efficacy of Bafilomycin A1 in Inducing Cell Death

The cytotoxic and pro-apoptotic effects of Bafilomycin A1 have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings regarding its potency and the extent of apoptosis induction.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| Capan-1 | Pancreatic Cancer | MTT | 5 nM (IC50) | 72 hours | [8][9] |

| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Leukemia | MTT / Apoptosis | 1 nM | 72-96 hours | [5][7][10] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | CCK-8 | 5 nM | 24-96 hours | [9] |

| MG63 | Osteosarcoma | Cell Counting Kit-8 | 1 µmol/l | 6-24 hours | [6] |

| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 100-200 nM | Not Specified | [3] |

| HO-8910 | Ovarian Cancer | Not Specified | 100-200 nM | Not Specified | [3] |

| Cell Line | Bafilomycin A1 Concentration | Treatment Duration | Apoptotic Effect | Reference |

| Capan-1 | > 10 nM | 24 hours | DNA fragmentation (laddering) observed. | [8][9] |

| 697 (B-ALL) | 1 nM | 72 hours | Significant increase in Annexin V-positive cells. | [7][11] |

| SUDHL-2, SUDHL-4 (DLBCL) | 5 nM | 24 hours | Increased percentage of early and late apoptotic cells as measured by Annexin V/PI staining. | [10] |

| MG63 | 1 µmol/l | 6-24 hours | Increased apoptosis observed via PI staining and flow cytometry. | [6] |

| JIMT1 | 500 nM | 20-24 hours | Increased caspase-3/7 activity and DNA strand breaks (TUNEL assay). | [12][13] |

Signaling Pathways in Bafilomycin A1-Induced Apoptosis

Bafilomycin A1 engages multiple signaling pathways to execute its pro-apoptotic program. The following diagrams illustrate the key molecular interactions.

Inhibition of Autophagy and Crosstalk with Apoptosis